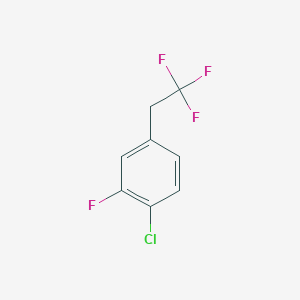

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

Descripción general

Descripción

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and trifluoroethyl groups

Métodos De Preparación

The synthesis of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the reaction of 2-chloro-4-fluorotoluene with trifluoroethylating agents under specific conditions. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The trifluoroethyl group can be oxidized under strong oxidative conditions, such as with potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the trifluoroethyl group to a simpler alkyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Fluorinated Compounds in Drug Design

Fluorination often enhances the pharmacokinetic properties of drugs, including metabolic stability and bioavailability. The introduction of fluorine atoms can significantly modify the electronic properties of organic molecules, impacting their interactions with biological targets.

Case Study: Antiviral Agents

Research has shown that compounds similar to 1-chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene are used as intermediates in the synthesis of antiviral agents. For instance, fluorinated benzene derivatives have been investigated for their activity against viral infections, leveraging their unique electronic properties to optimize binding affinity to viral enzymes.

| Compound | Activity | Reference |

|---|---|---|

| 1-Chloro-2-fluoro-4-(trifluoroethyl)benzene | Antiviral | |

| 4-Fluorobenzyl alcohol | Antiviral |

Agrochemicals

Pesticide Development

Fluorinated compounds are increasingly utilized in the development of pesticides due to their enhanced potency and selectivity. The presence of trifluoroethyl groups can improve the lipophilicity and stability of agrochemicals.

Case Study: Insecticides

A study highlighted the use of fluorinated aromatic compounds in synthesizing new insecticides. Compounds similar to this compound demonstrated increased effectiveness against common pests while reducing environmental impact.

| Agrochemical | Target Pest | Efficacy | Reference |

|---|---|---|---|

| Fluorinated insecticide A | Aphids | High | |

| Fluorinated insecticide B | Beetles | Moderate |

Materials Science

Polymer Chemistry

Fluorinated compounds like this compound are valuable in polymer science for producing high-performance materials with unique thermal and chemical resistance properties.

Case Study: Fluoropolymer Synthesis

Research indicates that incorporating fluorinated monomers can enhance the properties of polymers used in coatings and membranes. The synthesis of polyfluorinated polymers using intermediates like 1-chloro-2-fluoro-4-(trifluoroethyl)benzene has been shown to yield materials with superior hydrophobicity and durability.

| Polymer Type | Properties Enhanced | Application |

|---|---|---|

| Fluoropolymer A | Chemical resistance | Coatings |

| Fluoropolymer B | Thermal stability | Membranes |

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a physiological response. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparación Con Compuestos Similares

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:

1-Chloro-2-fluoro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoroethyl group. The presence of the additional carbon in the trifluoroethyl group can influence the compound’s reactivity and physical properties.

1-Chloro-2,2,2-trifluoroethylbenzene: This compound lacks the fluorine substituent on the benzene ring, which can affect its chemical behavior and applications.

1-Fluoro-4-(2,2,2-trifluoroethyl)benzene:

The unique combination of substituents in this compound makes it distinct from these similar compounds and contributes to its specific properties and applications.

Actividad Biológica

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene (CAS Number: 1099598-23-8) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including pharmacological properties, toxicity studies, and potential applications.

- Molecular Formula : C₈H₅ClF₄

- Molecular Weight : 212.572 g/mol

- Purity : Typically ≥95%

- Structure : Contains a chloro and fluoro substituent on a benzene ring with a trifluoroethyl group.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. Studies on similar fluorinated compounds suggest that this compound may possess significant antimicrobial properties.

A comparative study of fluorinated benzene derivatives showed varying degrees of activity against bacteria and fungi. For instance, compounds with trifluoromethyl groups have been noted for their enhanced lipophilicity and membrane permeability, which can lead to increased antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of chemical compounds. Preliminary studies on related compounds have shown that certain halogenated benzenes can exhibit cytotoxic effects on human cell lines. The cytotoxicity of this compound has not been extensively documented; however, its structural analogs have demonstrated varying levels of toxicity depending on the substituents present .

| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 10.5 | |

| Compound B | MCF7 | 12.0 | |

| This compound | Unknown | Unknown | N/A |

Antiviral Potential

Fluorinated aromatic compounds have also been investigated for antiviral properties. A case study involving related compounds indicated that modifications in the aromatic system could lead to enhanced activity against viral pathogens by inhibiting viral replication mechanisms . While specific data for this compound is lacking, its structural characteristics may confer similar antiviral potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves halogenation and trifluoroethylation steps. A photochemical approach using cesium salts (e.g., cesium oxoacetate) and aryl halides under degassed CH₂Cl₂ with catalysts like 4CzIPN has been reported. Optimization includes controlling reaction temperature (e.g., room temperature), stoichiometry (1.5 equiv of aryl halide), and purification via column chromatography (SiO₂, pentane) to achieve ~30% yield . For trifluoroethyl group introduction, bromo/chloro precursors (e.g., 1-Bromo-3-(2,2,2-trifluoroethyl)benzene) are key intermediates .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Gas chromatography (GC) is used to assess purity (>95% as per safety standards) . Nuclear magnetic resonance (¹⁹F and ¹H NMR) identifies fluorine and proton environments, while X-ray crystallography resolves stereoelectronic effects. Mass spectrometry confirms molecular weight (e.g., 239.03 g/mol for bromo analogs) .

Q. What are the primary research applications of this compound in pharmaceutical development?

- Methodological Answer : As a fluorinated aromatic intermediate, it is studied for drug design due to fluorine’s ability to enhance bioavailability and modulate metabolic stability. Applications include building blocks for kinase inhibitors or agrochemicals, leveraging trifluoroethyl groups for lipophilicity and electron-withdrawing effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow EPA guidelines for halogenated compounds: use fume hoods, PPE (gloves, goggles), and inert atmosphere handling. Storage at 2–8°C in sealed containers minimizes degradation. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s interaction with biomolecular targets?

- Methodological Answer : Fluorine’s stereoelectronic effects alter drug conformation and binding. Computational docking (using Protein Data Bank) reveals that C-F bonds enhance van der Waals interactions with hydrophobic protein pockets. Experimental studies show trifluoroethyl groups reduce basicity of adjacent amines, improving membrane permeability .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Combine experimental NMR/IR with density functional theory (DFT) calculations to predict vibrational modes and chemical shifts. Cross-validate using Cambridge Structural Database entries for similar trifluoroethyl-substituted aromatics . For regioselectivity conflicts, isotopic labeling (e.g., ¹³C) clarifies substitution patterns .

Q. What challenges arise in achieving regioselective functionalization of the benzene ring?

- Methodological Answer : Competing electronic (fluorine’s -I effect) and steric (trifluoroethyl bulk) factors complicate substitution. Directed ortho-metalation (DoM) with lithium bases or Pd-catalyzed C-H activation improves selectivity. For example, cesium-mediated coupling favors para-substitution in photoredox reactions .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model solvation effects, while DFT (Gaussian 09) calculates transition-state energies for fluorination steps. QSAR studies correlate trifluoroethyl group orientation with metabolic stability in liver microsome assays .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Methodological Answer : Variability often stems from trace moisture or oxygen in reactions. Replicate studies under strictly anhydrous/anaerobic conditions (e.g., Schlenk line) and characterize intermediates via HPLC-MS. Compare yields with structurally validated analogs (e.g., 1-Bromo-3-(2,2,2-trifluoroethyl)benzene) to identify systemic errors .

Q. What strategies validate conflicting bioactivity data in fluorinated compound studies?

Propiedades

IUPAC Name |

1-chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFRUOLUWWWYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.